molecular formula C10H13FN2O6 B12404795 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione

Cat. No.: B12404795
M. Wt: 276.22 g/mol
InChI Key: JJGOHYAJPJNPOC-LIAMNEFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides and has significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione typically involves the following steps:

    Glycosylation: The initial step involves the glycosylation of a suitable sugar moiety with a fluorinated pyrimidine base.

    Protection and Deprotection: Various protecting groups are used to protect the hydroxyl groups during the glycosylation process. These groups are later removed to yield the final product.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

    Automated Purification Systems: These systems ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form deoxy derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Used in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets viral polymerases and cellular enzymes, disrupting the replication process and leading to cell death in cancer cells.

Comparison with Similar Compounds

    5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer therapy.

    Gemcitabine: A nucleoside analog used in chemotherapy.

    Cytarabine: Used in the treatment of leukemia.

Uniqueness: 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other similar compounds.

Properties

Molecular Formula

C10H13FN2O6

Molecular Weight

276.22 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17)/t5-,6?,8-,10+/m1/s1

InChI Key

JJGOHYAJPJNPOC-LIAMNEFRSA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=C(C(=O)NC2=O)F)O

Canonical SMILES

CC1(C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O)O

Origin of Product

United States

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